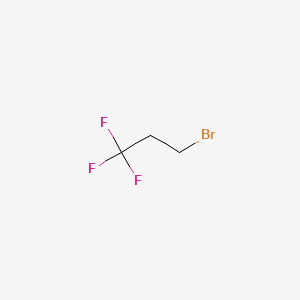

3-Bromo-1,1,1-trifluoropropane

CAS No.: 460-32-2

Cat. No.: VC1995151

Molecular Formula: C3H4BrF3

Molecular Weight: 176.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460-32-2 |

|---|---|

| Molecular Formula | C3H4BrF3 |

| Molecular Weight | 176.96 g/mol |

| IUPAC Name | 3-bromo-1,1,1-trifluoropropane |

| Standard InChI | InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 |

| Standard InChI Key | SAUGMJLWYLQPEM-UHFFFAOYSA-N |

| SMILES | C(CBr)C(F)(F)F |

| Canonical SMILES | C(CBr)C(F)(F)F |

| Boiling Point | 63.5 °C |

Introduction

Basic Information and Identification

3-Bromo-1,1,1-trifluoropropane (CAS No. 460-32-2) is a halogenated hydrocarbon with the molecular formula C3H4BrF3 and a molecular weight of 176.96 g/mol . This compound is also known by several synonyms, including 3,3,3-trifluoropropyl bromide and 1-bromo-3,3,3-trifluoropropane . Its structure features a propane chain with three fluorine atoms substituted at one terminal carbon and a bromine atom at the opposite end.

Structural Identifiers

The compound can be identified using various chemical notations:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 |

| InChIKey | SAUGMJLWYLQPEM-UHFFFAOYSA-N |

| SMILES | C(F)(F)(F)CCBr |

These structural identifiers provide a standardized way to represent and identify the compound in chemical databases and literature .

Physical and Chemical Properties

3-Bromo-1,1,1-trifluoropropane exists as a clear, colorless liquid under standard conditions . It possesses physical properties that make it useful for various applications in chemical synthesis.

Physical Properties

The following table summarizes the key physical properties of 3-Bromo-1,1,1-trifluoropropane:

| Property | Value |

|---|---|

| Melting point | 62-63°C |

| Boiling point | 62°C |

| Density | 1.662 g/cm³ |

| Refractive index | 1.362-1.364 |

| Flash point | >110°C |

| Physical state | Clear colorless liquid |

These properties have been consistently reported across multiple sources, including chemical databases and product specifications .

Chemical Reactivity

The chemical reactivity of 3-Bromo-1,1,1-trifluoropropane is primarily influenced by the presence of the bromine atom, which makes it a potential alkylating agent. The trifluoromethyl group (CF3) affects the electronic distribution within the molecule, influencing its reactivity patterns. This compound can participate in various chemical reactions, particularly nucleophilic substitution reactions, making it valuable as a synthetic intermediate .

Synthesis Methods

Several methods have been developed for the synthesis of 3-Bromo-1,1,1-trifluoropropane, with varying degrees of efficiency and yield.

Primary Synthesis Method

The most efficient and commercially viable method involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures in the presence of an activated carbon catalyst. This method is characterized by high conversion rates, yield, and selectivity .

The reaction proceeds according to the following equation:

CF₃CH=CH₂ + HBr → CF₃CH₂CH₂Br

This process is typically conducted at temperatures ranging from 150°C to 800°C, with residence times between 0.1 and 200 seconds . The preferred molar ratio of hydrogen bromide to 3,3,3-trifluoropropene is between 0.1:1 and 2.0:1, with an optimal ratio of approximately 1.0-1.5:1 .

Process Parameters and Optimization

Research has shown that reaction efficiency is significantly influenced by temperature and contact time. Increasing the temperature from 300°C to 420°C with a constant contact time of 5-6 seconds results in increased conversion of 3,3,3-trifluoropropene. Similarly, extending the contact time from 6 to 13 seconds at a constant temperature of 300°C also increases conversion rates .

The use of an activated carbon catalyst is crucial for achieving high selectivity and conversion. Comparative studies have demonstrated that reactions conducted without the catalyst result in significantly lower yields .

Alternative Synthesis Methods

Several alternative methods for synthesizing 3-Bromo-1,1,1-trifluoropropane have been reported in the literature:

-

Treatment of 1-bromo-3,3,3-trichloropropane with antimony V halides, as disclosed in U.S. Patent No. 2,787,646

-

Reaction of 1-bromo-3,3,3-trichloropropane with antimony trifluoride (SbF3), described by Chen et al. in the Journal of the American Chemical Society

-

Treatment of 1,3-dibromo-1,1-difluoropropane (BrCF2CH2CH2Br) with HF in the presence of antimony pentachloride, which produced 3-bromo-1,1,1-trifluoropropane in 56% yield

-

Reaction of 1,1,1-trifluoropropane with bromine, which produced 3-bromo-1,1,1-trifluoropropane in 34% yield, along with 2-bromo-1,1,1-trifluoropropane (17.6%) and 3,3-dibromo-1,1,1-trifluoropropane (19.0%)

-

Treatment of 3-iodo-1,1,1-trifluoropropane with bromine, yielding 3-bromo-1,1,1-trifluoropropane (13%), 3,3-dibromo-1,1,1-trifluoropropane (26%), and 3-bromo-1,1,1-trifluoro-3-iodopropane (14%)

-

Reaction of 3,3,3-trifluoropropene with HBr at 100°C in the presence of AlBr3, which produced 3-bromo-1,1,1-trifluoropropane in 35% yield, though this method also resulted in the formation of resins

-

Treatment of 3,3,3-trifluoropropyl methyl ether (CF3CH2CH2OCH3) with HBr, as described by Horn et al.

Applications and Uses

3-Bromo-1,1,1-trifluoropropane has found applications in various fields, primarily as a synthetic intermediate.

Pharmaceutical Applications

This compound has been employed in the synthesis of anti-cancer drugs, as referenced in Japanese patents (Japan Kokai Tokyo Koho JP 63156742 and 63156797, 1988) . These applications highlight the compound's utility in pharmaceutical research and development.

Industrial Applications

In industrial settings, 3-bromo-1,1,1-trifluoropropane has been used in the synthesis of phenylalkoxysilanes, which have important applications in silicon chemistry, as reported by Speier et al. in Organometallics .

Chemical Intermediates

As a versatile chemical intermediate, 3-bromo-1,1,1-trifluoropropane serves as a building block for the synthesis of various fluorinated compounds. The presence of both bromine and trifluoromethyl groups provides opportunities for selective functionalization and derivatization .

| Classification | Designation |

|---|---|

| GHS Symbol | GHS07 |

| Signal word | Warning |

| Hazard statements | H335-H420-H319-H315 |

| Hazard codes | N-Xi, Xi, N |

| Hazard note | Irritant |

| Hazard class | IRRITANT, OZONE DEPLETER |

| Safety Statements | Code |

|---|---|

| Precautionary statements | P502-P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |

| Safety statements | 59-37/39-26 |

These safety guidelines emphasize the importance of proper handling protocols, including the use of appropriate personal protective equipment and ventilation systems .

| Manufacturer | Product Description | Packaging | Price (USD) |

|---|---|---|---|

| Biosynth Carbosynth | 3-Bromo-1,1,1-trifluoropropane | 1g | $75 |

| Matrix Scientific | 3-Bromo-1,1,1-trifluoropropane 95% | 5g | $105 |

| Biosynth Carbosynth | 3-Bromo-1,1,1-trifluoropropane | 2g | $125 |

| Biosynth Carbosynth | 3-Bromo-1,1,1-trifluoropropane | 5g | $250 |

| AK Scientific | 3-Bromo-1,1,1-trifluoropropane | 1g | $295 |

This pricing information indicates that 3-bromo-1,1,1-trifluoropropane is a specialty chemical with relatively high cost, consistent with its use primarily in research and development applications rather than bulk industrial processes .

Advantages of the Primary Synthesis Method

The method involving the reaction of 3,3,3-trifluoropropene with hydrogen bromide offers several advantages over alternative synthesis routes:

-

High conversion and selectivity for the desired product

-

Use of readily obtainable, commercially available reactants

-

Simplified product separation, as the 2-bromo-1,1,1-trifluoropropane isomer can be readily separated through conventional distillation

-

Potential for recycling the 2-bromo-1,1,1-trifluoropropane isomer by treating it with a base to regenerate 3,3,3-trifluoropropene

-

Short reaction times, reducing equipment size and associated production costs

-

Flexibility in process parameters, allowing for optimization based on specific requirements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume